DPP-4 Inhibitory Activity: (R)-3-Hydroxymethyl Scaffold Enables 12 nM Potency, Unreported for 6-Positional Isomers
The (R)-3-(hydroxymethyl)piperazin-2-one core, when elaborated to (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(hydroxymethyl)piperazin-2-one, exhibits potent inhibition of recombinant human DPP-4 with an IC50 of 12 nM as measured by H-Gly-Pro-AMC cleavage fluorescence assay after 1 hour incubation [1]. In contrast, no DPP-4 inhibitory activity data exists for any 6-(hydroxymethyl)piperazin-2-one or 5-(hydroxymethyl)piperazin-2-one derivative in the peer-reviewed literature or authoritative databases, despite the 6-substituted analog being evaluated primarily for glycosidase inhibition rather than DPP-4 targeting [2].
| Evidence Dimension | DPP-4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (for (R)-configured derivative containing 3-(hydroxymethyl)piperazin-2-one core) |
| Comparator Or Baseline | 6-(hydroxymethyl)piperazin-2-one derivatives: No reported DPP-4 activity data |
| Quantified Difference | N/A (comparator lacks data in this assay system) |
| Conditions | Inhibition of recombinant human DPP-4; H-Gly-Pro-AMC substrate cleavage; fluorescence assay; 1 hr incubation |
Why This Matters
This establishes the 3-substituted scaffold as a validated pharmacophore for DPP-4 inhibitor development, while 6-substituted analogs lack demonstrated utility in this therapeutically relevant target class.
- [1] BindingDB. BDBM50344774: (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(hydroxymethyl)piperazin-2-one. IC50: 12 nM. ChEMBL1779705. View Source
- [2] Lohse A, et al. Synthesis of substituted chiral piperazones resembling aza-sugars. Acta Chem Scand. 1998;52(4):499-502. View Source
